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Compound of Interest

Compound Name:
2-Amino-3-bromo-4-methylbenzoic

acid

Cat. No.: B1373087 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-3-bromo-4-
methylbenzoic Acid

Introduction

2-Amino-3-bromo-4-methylbenzoic acid (CAS No. 320740-35-0) is a substituted aromatic

carboxylic acid belonging to the class of anthranilic acid derivatives.[1][2] Its structure, featuring

an amino group, a bromine atom, a methyl group, and a carboxylic acid moiety on a benzene

ring, makes it a potentially valuable building block in medicinal chemistry, organic synthesis,

and materials science. The unique substitution pattern offers multiple reactive sites, allowing for

diverse chemical transformations.

This guide provides a comprehensive technical overview of the chemical properties of 2-
Amino-3-bromo-4-methylbenzoic acid. Due to the limited availability of direct experimental

data for this specific isomer, this document will also draw upon data from closely related

isomers and foundational organic chemistry principles to provide a predictive and comparative

analysis of its synthesis, reactivity, and spectroscopic profile. This approach is designed to offer

researchers and drug development professionals a robust framework for understanding and

utilizing this compound.
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The structural arrangement of functional groups in 2-Amino-3-bromo-4-methylbenzoic acid
dictates its physical and chemical behavior. The presence of both a basic amino group and an

acidic carboxylic acid group suggests zwitterionic character under certain pH conditions. The

bromine atom and methyl group further modulate the electronic properties and steric

environment of the aromatic ring.

Caption: Molecular structure of 2-Amino-3-bromo-4-methylbenzoic acid.

Table 1: Physicochemical Properties

Property Value Source

CAS Number 320740-35-0 [1]

Molecular Formula C₈H₈BrNO₂ [2]

Molecular Weight 230.06 g/mol [2]

Appearance

Expected to be a solid, similar

to its isomers which are white

to light yellow powders.

[3]

Melting Point

Data not available. The related

isomer 2-Amino-3-bromo-5-

methylbenzoic acid melts at

204-208 °C.[4]

N/A

Solubility

Expected to be soluble in polar

organic solvents. The

presence of the carboxylic acid

and amino groups suggests

some solubility in aqueous

acidic or basic solutions.

[3]

Synthesis and Reactivity
While specific synthesis procedures for 2-Amino-3-bromo-4-methylbenzoic acid are not

widely published, a plausible synthetic route can be designed based on established organic
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chemistry transformations. The reactivity of the molecule is governed by the interplay of its four

distinct functional components.

Proposed Synthetic Pathway
A logical approach to synthesizing this molecule would start from a commercially available

substituted toluene or benzoic acid. A possible multi-step synthesis is outlined below. This

pathway is illustrative and would require experimental optimization.

4-Methylbenzoic Acid
Nitration

(HNO₃, H₂SO₄)
Step 1

4-Methyl-3-nitrobenzoic Acid
Bromination
(Br₂, FeBr₃)

Step 2
2-Bromo-4-methyl-5-nitrobenzoic Acid

Reduction
(Sn, HCl or H₂, Pd/C)

Step 3
2-Amino-3-bromo-4-methylbenzoic Acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Amino-3-bromo-4-methylbenzoic acid.

Causality Behind Experimental Choices:

Step 1 (Nitration): Nitration is performed first to introduce a nitro group, which is a meta-

director. Starting with 4-methylbenzoic acid, the carboxyl group directs meta and the methyl

group directs ortho/para. The position between them is sterically hindered, so nitration is

likely to occur at the 3-position.

Step 2 (Bromination): With the strongly deactivating nitro and carboxyl groups present,

bromination requires a Lewis acid catalyst. The directing effects of the existing groups would

favor the introduction of bromine at the 2-position.

Step 3 (Reduction): The final step involves the reduction of the nitro group to an amino

group. This is a standard transformation, commonly achieved with tin and hydrochloric acid

or catalytic hydrogenation, which are selective for the nitro group and will not affect the other

functionalities.

Chemical Reactivity
The molecule's reactivity is a composite of its functional groups:
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Amino Group: As a nucleophile, it can undergo acylation, alkylation, and diazotization. The

diazonium salt intermediate can then be used in Sandmeyer-type reactions to introduce a

wide variety of other functional groups.

Carboxylic Acid: This group can undergo esterification with alcohols, conversion to acid

chlorides (e.g., using SOCl₂), and subsequent amidation.

Aryl Bromide: The C-Br bond is a key site for metal-catalyzed cross-coupling reactions, such

as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon

bonds. The electronic nature of the other substituents will influence the efficiency of these

reactions.

Spectroscopic Analysis
Spectroscopic analysis is essential for structure elucidation and purity assessment. Below are

the predicted and comparative spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (likely

doublets, integrating to 1H each). A singlet integrating to 3H would correspond to the methyl

group. A broad singlet for the two amine protons and a downfield singlet for the carboxylic

acid proton are also anticipated.

¹³C NMR: The spectrum should display eight distinct carbon signals: six for the aromatic ring

(two of which are quaternary), one for the methyl carbon, and one for the carboxyl carbon.

The positions of the signals would be influenced by the electronic effects of the substituents.

While direct spectra are not available, detailed computational and experimental NMR analyses

have been performed on related isomers like 2-amino-3-methylbenzoic acid, providing a strong

reference for interpreting the spectra of the title compound.[5]

Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Based on

analyses of similar aminobenzoic acids, the following characteristic absorption bands are

expected.[6][7]
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Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type

3500 - 3300 N-H
Asymmetric & Symmetric

Stretch

3300 - 2500 O-H
Stretch (broad, from carboxylic

acid dimer)

~1700 C=O Stretch (from carboxylic acid)

~1600 N-H Bending (Scissoring)

~1600, ~1475 C=C Aromatic Ring Stretch

~1250 C-N Stretch

< 700 C-Br Stretch

FTIR spectra for the related isomer 2-amino-3-bromo-5-methylbenzoic acid are available and

show these characteristic features.[8]

Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Molecular Ion: A key feature will be the molecular ion peak (M⁺). Due to the presence of

bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal

intensity: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2).

Fragmentation: Common fragmentation pathways would include the loss of water (H₂O), the

carboxyl group (•COOH), or carbon monoxide (CO). GC-MS data for the target compound is

noted in the PubChem database, confirming its mass.[2]

Safety and Handling
Proper handling of 2-Amino-3-bromo-4-methylbenzoic acid is crucial in a laboratory setting.

The following information is derived from the Safety Data Sheet (SDS).[1]
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Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, safety goggles

or a face shield, and a lab coat. Avoid dust formation and inhalation by working in a well-

ventilated area or fume hood.

First Aid Measures:

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.

Skin Contact: Remove contaminated clothing and wash the affected area with soap and

plenty of water.

Eye Contact: Rinse thoroughly with pure water for at least 15 minutes.

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical

attention.

Accidental Release: Avoid dust formation. Use personal protective equipment. Collect the

spilled material and place it in a suitable, closed container for disposal. Prevent it from

entering drains.
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Caption: Basic laboratory safety workflow for handling chemical solids.

Potential Applications and Future Research
Substituted anthranilic acids are privileged scaffolds in drug discovery and materials science.

Pharmaceuticals: The structural motif is found in various biologically active molecules. This

compound could serve as a key intermediate in the synthesis of novel anti-inflammatory,

analgesic, or anti-cancer agents.

Agrochemicals: Its structure could be modified to create new herbicides or pesticides.[3]
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Organic Synthesis: As a multifunctional building block, it provides access to complex

heterocyclic systems and other highly substituted aromatic compounds.[4]

Future research should focus on the experimental validation of the proposed synthesis and a

full characterization of the compound's physicochemical and spectroscopic properties.

Furthermore, screening for biological activity could uncover its potential in various therapeutic

areas, providing a foundation for future drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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